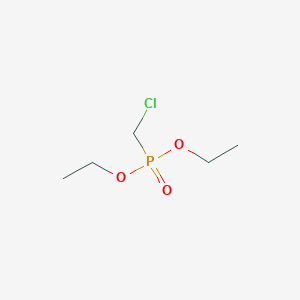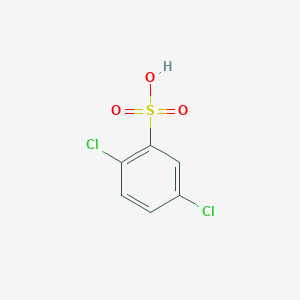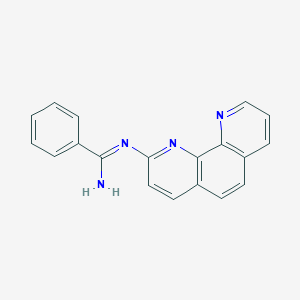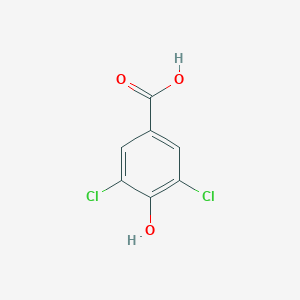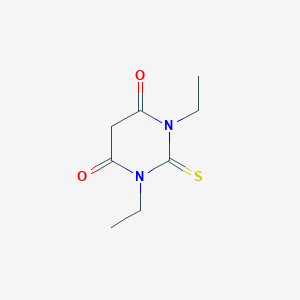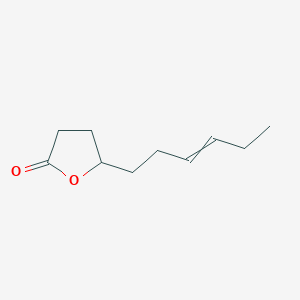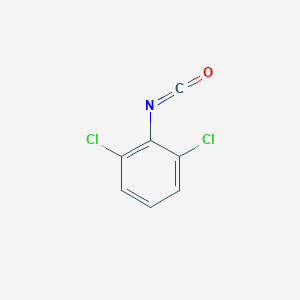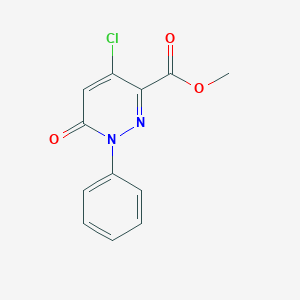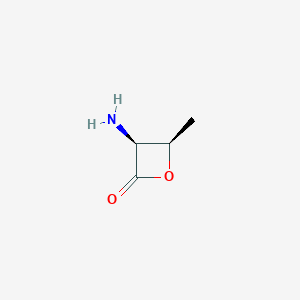
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, also known as MOOH, is a chemical compound that has attracted significant attention in the field of scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In biochemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been used as a tool for studying enzyme kinetics and protein-ligand interactions. In materials science, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been explored for its potential applications in the development of novel materials with unique properties.
Mécanisme D'action
The exact mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, such as nucleotides and lipids. It has also been shown to bind to certain receptors in the body, such as the adenosine receptor, which plays a key role in regulating various physiological processes.
Effets Biochimiques Et Physiologiques
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. Additionally, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate in lab experiments is its high potency and selectivity, which allows for precise modulation of specific biochemical pathways and physiological processes. However, one of the limitations of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, including the development of more efficient and cost-effective synthesis methods, the identification of new potential therapeutic applications, and the exploration of its potential as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate and its effects on various physiological processes.
Méthodes De Synthèse
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate can be synthesized through a multistep process involving the reaction of various chemical compounds, including 2-methyl-3-amino-4-oxo-4H-pyran-5-carboxylic acid, acetic anhydride, and hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
131131-05-0 |
|---|---|
Nom du produit |
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate |
Formule moléculaire |
C4H7NO2 |
Poids moléculaire |
101.1 g/mol |
Nom IUPAC |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
Clé InChI |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
SMILES canonique |
CC1C(C(=O)O1)N |
Synonymes |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



